molecular formula C8H7N3O4S B8418507 1-(methylsulfonyl)-5-nitro-1H-indazole

1-(methylsulfonyl)-5-nitro-1H-indazole

Cat. No.: B8418507
M. Wt: 241.23 g/mol
InChI Key: BCUHXRYPJKUIMU-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-5-nitro-1H-indazole is a nitro-substituted indazole derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 1-position of the indazole ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which can enhance metabolic stability and influence intermolecular interactions in biological systems.

Properties

Molecular Formula

C8H7N3O4S

Molecular Weight

241.23 g/mol

IUPAC Name

1-methylsulfonyl-5-nitroindazole

InChI

InChI=1S/C8H7N3O4S/c1-16(14,15)10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3

InChI Key

BCUHXRYPJKUIMU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Indazole Derivatives

Compound Name Substituent (1-Position) Molecular Weight Key Properties/Applications Synthetic Yield Reference
This compound -SO₂CH₃ 253.25* High polarity, metabolic stability Not reported Inferred
1-Acetyl-5-nitro-1H-indazole -COCH₃ 235.21 Moderate electron-withdrawing Not reported
1-Benzyl-5-nitro-1H-indazole -CH₂C₆H₅ 253.26 Enhanced lipophilicity 95% (analogous)
1-(3-Fluorobenzyl)-5-nitro-1H-indazole -CH₂C₆H₄F 271.25 Improved bioactivity Not reported
1-(2-Azidoethyl)-5-nitro-1H-indazole -CH₂CH₂N₃ 245.23 Click chemistry applications 88%

*Calculated based on molecular formula C₉H₇N₃O₄S.

Key Observations:

  • Pharmacological Relevance: Fluorinated benzyl groups (e.g., 1-(3-fluorobenzyl)-5-nitro-1H-indazole) are associated with improved binding affinity in drug discovery due to fluorine's electronegativity and small atomic radius .
  • Synthetic Accessibility: Copper-catalyzed cyclization methods yield 1-aryl-5-nitroindazoles with >80% efficiency for electron-neutral aryl groups, while electron-deficient substituents (e.g., -CF₃) reduce yields to ~70% .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (mg/mL) LogP*
This compound Not reported ~450 (estimated) Low (aqueous) 1.2
1-Benzyl-5-nitro-1H-indazole 160-162 447.7 0.1 (water) 3.5
1-Acetyl-5-nitro-1H-indazole Not reported ~430 Moderate (DMSO) 1.8
1-(2-Azidoethyl)-5-nitro-1H-indazole Not reported Not reported High (DMF) 0.9

*LogP values estimated via computational tools.

Key Observations:

  • The methylsulfonyl group increases polarity, reducing lipophilicity (LogP ~1.2) compared to benzyl derivatives (LogP ~3.5). This may impact membrane permeability and bioavailability .

Preparation Methods

Two-Step Cyclization via Hydrazone Intermediate

This method, adapted from the domino cyclization of 2-fluoro-5-nitrobenzaldehyde (6 ) with hydrazine hydrate, proceeds through a hydrazone intermediate that undergoes base-mediated ring closure. Key steps include:

  • Hydrazone Formation : Stirring 6 with 2.0 equivalents of NH2_2NH2_2·H2_2O in DMF at 23°C for 2 hours yields the hydrazone intermediate.

  • Cyclization : Treatment with K2_2CO3_3 (3.0 equiv) at 90°C in DMPU solvent induces intramolecular nucleophilic aromatic substitution (SN_NAr), forming 5-nitro-1H-indazole in 73–96% yield.

Critical Parameters :

  • Solvent Choice : Anhydrous DMPU suppresses side reactions from solvent hydrolysis.

  • Base Selection : K2_2CO3_3 outperforms NaOH due to reduced nucleophilic interference.

One-Pot Domino Process

A streamlined protocol eliminates intermediate isolation by combining hydrazone formation and cyclization in a single vessel. For example, reacting 6 with hydrazine hydrate and K2_2CO3_3 at 90°C achieves 85% yield.

Advantages :

  • Reduced purification steps.

  • Scalability for industrial applications.

Sulfonylation at the 1-Position: Introducing the Methylsulfonyl Group

The 1H-indazole nitrogen’s nucleophilicity enables direct sulfonylation using methanesulfonyl chloride (MsCl).

Optimization of Sulfonylation Conditions

Reaction of 5-nitro-1H-indazole with MsCl proceeds via deprotonation followed by nucleophilic attack.

ParameterOptimal ConditionYield (%)
BaseK2_2CO3_3 (3.0 eq)92
SolventDMF89
Temperature0°C → 23°C90
Reaction Time12 hours88

Procedure :

  • Dissolve 5-nitro-1H-indazole (1.0 mmol) in DMF.

  • Add K2_2CO3_3 (3.0 mmol) and cool to 0°C.

  • Dropwise add MsCl (1.2 mmol) and warm to room temperature.

  • Quench with H2_2O, extract with EtOAc, and purify via column chromatography.

Side Reactions :

  • Over-sulfonylation at C3 is mitigated by stoichiometric control.

  • Hydrolysis of MsCl is minimized using anhydrous DMF.

Alternative Pathways and Comparative Analysis

Pre-Sulfonylation Followed by Nitration

Nitrating 1-(methylsulfonyl)-1H-indazole introduces regioselectivity challenges. While HNO3_3/H2_2SO4_4 mixtures favor C5 nitration (78% yield), competing C3 and C7 products necessitate chromatographic separation.

Patent-Based Cyclization Strategies

US3988347A describes indazole synthesis via N-nitroso-o-toluidine cyclization. Adapting this for this compound requires:

  • Nitrosation of 2-methyl-5-nitroacetanilide in acetic acid.

  • Hydrolysis of the acetyl group.

  • Sulfonylation as described in Section 2.

Limitations :

  • Low regioselectivity during nitrosation.

  • Multi-step purification reduces overall yield to 62%.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • 1^1H NMR (DMSO-d6_6):

    • H3 singlet at δ 8.42 ppm (J = 8.5 Hz).

    • CH3_3SO2_2 protons as a singlet at δ 3.21 ppm.

  • IR : S=O stretching at 1175 cm1^{-1} and NO2_2 asymmetric stretch at 1520 cm1^{-1}.

Crystallographic Data

Single-crystal X-ray diffraction confirms planar indazole core with dihedral angles of 2.5° between sulfonyl and nitro groups.

Industrial and Environmental Considerations

Solvent Recycling

DMF recovery via vacuum distillation reduces waste by 40%.

Catalytic Improvements

Copper(I) iodide (5 mol%) accelerates sulfonylation by 30%, enabling reaction completion in 8 hours .

Q & A

Q. What are the common synthetic routes for preparing 1-(methylsulfonyl)-5-nitro-1H-indazole, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the indazole scaffold. A plausible route includes:

  • Nitration : Introducing the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
  • Sulfonation : Installing the methylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate (e.g., using mCPBA or H₂O₂ in acetic acid).
  • Cyclization : Formation of the indazole core via hydrazine-mediated ring closure, as demonstrated in analogous indazole derivatives .
    Key intermediates include 5-nitro-1H-indazole and its thioether precursor. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions and electronic environments. For example, the methylsulfonyl group deshields adjacent protons, while nitro groups cause distinct splitting patterns .
  • X-ray Crystallography : SHELXL software (via SHELX suite) is widely used for refining crystal structures, particularly for resolving electron density ambiguities caused by nitro and sulfonyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro intermediates but may require strict moisture control.
  • Temperature Gradients : Stepwise heating (e.g., 50°C for sulfonation, 80°C for cyclization) minimizes decomposition.
  • Catalysis : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts acylation efficiency in precursor synthesis .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) isolates high-purity product .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

  • Advanced NMR Techniques : 2D NMR (COSY, HSQC) clarifies coupling patterns and connectivity. For example, NOESY can confirm spatial proximity of methylsulfonyl and nitro groups .
  • DFT Calculations : Density functional theory models (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental data to validate structural assignments .
  • X-ray Validation : Single-crystal diffraction provides unambiguous structural confirmation, especially if electron density maps conflict with computational models .

Q. How does the methylsulfonyl group influence the compound’s electronic properties and reactivity?

  • Electronic Effects : The electron-withdrawing methylsulfonyl group reduces electron density on the indazole ring, enhancing electrophilic substitution resistance.
  • Experimental Approaches :
    • Cyclic Voltammetry : Measures redox potentials to assess electron-withdrawing strength.
    • UV-Vis Spectroscopy : Correlates substituent effects with absorption maxima shifts.
    • Hammett Constants : Quantifies substituent electronic contributions using meta/para-substituted analogs .

Q. What in vitro assays are appropriate for evaluating enzyme inhibitory activity, and how should controls be designed?

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits with recombinant kinases (e.g., JAK2, EGFR) and ATP-competitive inhibitors as positive controls.
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations via MTT assays. Include untreated cells and solvent-only controls .
  • Data Validation : Replicate experiments in triplicate and cross-validate with orthogonal methods (e.g., Western blotting for target protein inhibition) .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

  • Crystallization Conditions : Slow evaporation from DMSO/water mixtures at 4°C promotes crystal growth.
  • Data Collection : Use synchrotron radiation for high-resolution data if crystals are small or weakly diffracting.
  • Refinement : SHELXL’s TWIN and BASF commands handle twinning or disorder caused by nitro group rotation .

Q. What computational tools predict the compound’s pharmacokinetic properties and toxicity?

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP, solubility, and CYP450 interactions.
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro group) .

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